molecular formula C14H19ClN2O4S B2646200 2-acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide CAS No. 1009351-52-3

2-acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide

Cat. No. B2646200
CAS RN: 1009351-52-3
M. Wt: 346.83
InChI Key: BZPVYWOPYXHZSF-UHFFFAOYSA-N
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Description

2-acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis, menstrual cramps, and other conditions. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it works by blocking the production of prostaglandins, which are chemicals in the body that cause pain and inflammation.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, including acetochlor and metolachlor, which share a similar chloroacetamide moiety to the compound , provides insights into their metabolic pathways. These herbicides are metabolized in liver microsomes, producing various metabolites involved in carcinogenic pathways. Understanding these metabolic pathways can aid in assessing environmental and health risks associated with exposure to such compounds (Coleman et al., 2000).

Nucleophilic Replacement Reactions in Carbohydrate Chemistry

Studies on nucleophilic replacement reactions, such as the transformation of 2-amino-2-deoxy-D-glucose into derivatives, demonstrate the synthetic utility of compounds with acetamido groups in carbohydrate chemistry. These reactions facilitate the synthesis of valuable derivatives for further biological and chemical research (Hill & Hough, 1968).

Environmental Degradation of Pharmaceuticals

Research on the degradation of acetaminophen, a pharmaceutical compound, using advanced oxidation processes highlights the environmental applications of chemical research. Studies on the kinetics and degradation pathways of acetaminophen can inform wastewater treatment strategies to mitigate pharmaceutical pollution (Wang et al., 2019).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds incorporating sulfonamide moieties, which might share structural similarities with the compound of interest, demonstrates the broad applicability of such structures in developing potential therapeutic agents with anticonvulsant properties (Farag et al., 2012).

properties

IUPAC Name

2-acetamido-N-(3-chloro-4-methylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-9-4-5-11(8-12(9)15)17-14(19)13(16-10(2)18)6-7-22(3,20)21/h4-5,8,13H,6-7H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPVYWOPYXHZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide

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